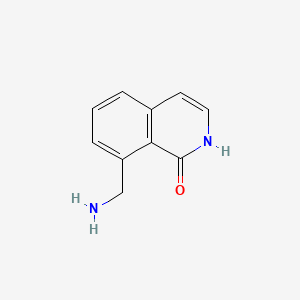

8-(Aminomethyl)isoquinolin-1(2h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(aminomethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-5H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEJHAOGIKSYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Aminomethyl Isoquinolin 1 2h One and Its Derivatives

Established Synthetic Pathways to the Isoquinolin-1(2H)-one Core Structure

The isoquinolin-1(2H)-one skeleton can be assembled through a variety of synthetic strategies, primarily involving cyclization and coupling reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular cyclization is a fundamental and widely employed strategy for constructing the bicyclic isoquinolin-1(2H)-one system. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring.

One established approach involves the acid-catalyzed cyclization of precursors containing both the aromatic ring and the components of the new heterocyclic ring. For instance, 5,8-dihydroxyisoquinolin-1(2H)-one can be synthesized from a precursor by treatment with concentrated sulfuric acid, which promotes the necessary ring closure. acs.org Another variation involves the demethylation and cyclization of dimethoxy-substituted precursors using reagents like pyridine (B92270) hydrochloride under heat. acs.org

More advanced, metal-catalyzed cyclization methods have also been developed. Silver(I) catalysis can be used to promote the cyclization of ortho-alkynylaryl aldehyde oximes. acs.org Depending on the substituents, this reaction can selectively yield either isoquinolines or isoquinolin-1(2H)-ones. acs.org Similarly, tandem reactions mediated by iodine can achieve the cyclization of starting materials like 1,3-ynones and o-aminothiophenol to form related quinoline (B57606) structures, illustrating a strategy that could be adapted for isoquinolones. nih.gov

Table 1: Examples of Cyclization Reactions for Isoquinolin-1(2H)-one Core Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Substituted Benzene (B151609) Derivative | Conc. H₂SO₄ | 5,8-Dihydroxyisoquinolin-1(2H)-one | Acid-catalyzed intramolecular ring closure. | acs.org |

| ortho-Alkynylaryl Aldehyde Oximes | Silver(I) | Isoquinolin-1(2H)-ones | Substituent-dependent product selectivity. | acs.org |

| 5,8-Dimethoxyisoquinolin-1(2H)-one Precursor | Pyridine Hydrochloride | 5,8-Dihydroxyisoquinolin-1(2H)-one | Demethylation followed by cyclization. | acs.org |

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for assembling the isoquinolin-1(2H)-one core. These methods often offer high efficiency and broad substrate scope.

A notable example is the copper-catalyzed annulation of ketones with 2-halobenzamides. nih.gov This method provides a concise route to functionalized isoquinolin-1(2H)-ones from readily available starting materials, proceeding through an α-arylation of the ketone. nih.gov Palladium catalysis is also prominent, with methods such as the annulation of specific Ugi-adducts with tert-butyl isocyanide leading to the desired heterocyclic core through a Mazurciewitcz–Ganesan rearrangement. thieme-connect.com This approach is particularly useful for generating libraries of compounds for biological screening. thieme-connect.com

Rhodium-catalyzed reactions, such as the oxidative coupling of aryl aldimines with internal alkynes, have been developed for the synthesis of isoquinolines and can be adapted for isoquinolinone synthesis. acs.org These reactions proceed via C-H bond activation, minimizing the need for pre-functionalized substrates. acs.orgnsf.gov

Table 2: Overview of Coupling Reactions for Isoquinolin-1(2H)-one Core Synthesis

| Reactants | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Halobenzamides and Ketones | Copper | α-Arylation/Annulation | Applicable to a wide range of ketones. | nih.gov |

| Ugi-Adducts and Isocyanides | Palladium | Annulation/Rearrangement | Amenable to high-speed analoging; phosphine-ligand free. | thieme-connect.com |

| Aryl Aldimines and Alkynes | Rhodium | Oxidative Cross-Coupling | Involves C-H activation for high atom economy. | acs.org |

The successful synthesis of the isoquinolin-1(2H)-one core is critically dependent on the rational design and preparation of appropriately functionalized precursors. For cyclization strategies, precursors must contain all the necessary atoms for both rings, with functional groups positioned to facilitate ring closure. For example, the synthesis of 5,8-dihydroxyisoquinolin-1(2H)-one via acid-catalyzed cyclization starts from a neat precursor that is treated with sulfuric acid. acs.org

For coupling-based syntheses, precursors are designed to contain a reactive site, such as a halogen, for the metal-catalyzed reaction. The starting material for a palladium-catalyzed isocyanide coupling, for instance, is synthesized from 2-bromobenzaldehyde, a carboxylic acid, an amine, and an isocyanide via an Ugi multicomponent reaction. thieme-connect.com This highlights the use of multicomponent reactions to rapidly build precursor complexity. Similarly, the synthesis of 1-(chloromethyl)isoquinolines, which can be seen as precursors for further functionalization, begins with acetophenone (B1666503) derivatives that undergo a multi-step sequence including a modified Pomeranz-Fritsch reaction. nih.gov

Introduction and Functionalization of the 8-Aminomethyl Moiety

Once the isoquinolin-1(2H)-one core is established, the next crucial step is the introduction of the aminomethyl group at the C-8 position. This can be achieved either by direct aminomethylation of the pre-formed heterocycle or by the chemical transformation of a precursor functional group already present at the 8-position.

Direct aminomethylation involves the reaction of the isoquinolin-1(2H)-one core with a source of formaldehyde (B43269) and an amine. The Mannich reaction is a classic example of this type of transformation. mdpi.comnih.gov In a modified Mannich reaction, a compound with an active hydrogen, an aldehyde (like formaldehyde), and a primary or secondary amine are reacted to install an aminoalkyl group. nih.gov While extensively documented for 8-hydroxyquinolines, the principles are applicable to other activated heterocyclic systems. mdpi.com The reaction typically proceeds under mild conditions, making it a highly practical method for introducing the aminomethyl moiety. nih.gov For this reaction to be effective on the isoquinolin-1(2H)-one core, the C-8 position must be sufficiently activated towards electrophilic substitution.

An alternative and highly versatile strategy involves installing a precursor functional group at the C-8 position which can then be chemically converted into the desired aminomethyl group. This multi-step approach allows for greater synthetic flexibility.

Common precursor groups include halogens (bromo, chloro), nitro groups, or cyano groups. For example, an 8-bromo or 8-chloro-isoquinolin-1(2H)-one derivative can serve as a handle for further reactions. Suzuki-Miyaura coupling has been used to functionalize an 8-chloro-2-phenylisoquinolin-1(2H)-one, demonstrating the reactivity of this position. nih.gov

A typical pathway to an aminomethyl group involves the following transformations:

From a Halogen: An 8-bromo derivative can be converted to an 8-cyano derivative via cyanation, followed by reduction of the nitrile to the aminomethyl group.

From a Nitro Group: An 8-nitroisoquinolin-1(2H)-one can be synthesized, for instance, by the nitration of a dimethoxy-substituted isoquinolinone. acs.org The nitro group can then be reduced to an 8-amino group, which could be further elaborated, or the nitro compound could be a starting point for more complex transformations.

From a Halomethyl Group: A more direct route involves an 8-halomethyl intermediate. For example, a related synthesis of 1-(aminomethyl)isoquinolines involves converting a 1-hydroxymethylisoquinoline into a 1-chloromethyl derivative using thionyl chloride. nih.gov This reactive chloromethyl intermediate is then readily displaced by an amine to yield the final aminomethyl product. nih.gov This strategy is directly applicable to the 8-position.

Table 3: Strategies for Introducing the 8-Aminomethyl Group

| Strategy | Precursor Functional Group | Key Transformation Steps | Reference Example Principle |

|---|---|---|---|

| Direct Aminomethylation | C-H at position 8 | Mannich Reaction (with formaldehyde and amine). | mdpi.com, nih.gov |

| Functional Group Transformation | -NO₂ (Nitro) | 1. Nitration of the core. 2. Reduction of nitro to amino. | acs.org |

| -CH₂OH (Hydroxymethyl) | 1. Conversion to -CH₂Cl (Chloromethyl) with SOCl₂. 2. Nucleophilic substitution with an amine. | nih.gov |

Novel and Evolving Synthetic Approaches

The synthesis of the 8-(aminomethyl)isoquinolin-1(2H)-one scaffold and its analogs has been advanced by the adoption of modern synthetic techniques that offer greater control, efficiency, and sustainability compared to traditional methods.

Stereoselective Synthesis Methodologies

Achieving stereocontrol is paramount when synthesizing bioactive molecules, as enantiomers often exhibit different pharmacological activities. For isoquinolinone derivatives, stereoselectivity can be introduced to create either central or axial chirality.

Organocatalysis represents a powerful tool for enantioselective synthesis. Chiral small organic molecules, such as L-proline and its derivatives, can catalyze reactions to produce specific stereoisomers. youtube.comsciforum.net Proline can form a chiral enamine intermediate with a ketone or aldehyde, which then reacts enantioselectively with an electrophile. youtube.com This approach allows for the asymmetric α-functionalization of carbonyl compounds that could be precursors to a chiral isoquinolinone ring. Bifunctional catalysts, which combine a nucleophilic group (like a phosphine) and a hydrogen-bond donor (like a thiourea) on a chiral backbone derived from sources like L-proline, have been developed for asymmetric annulation reactions. sciforum.net

Another strategy involves the use of chiral auxiliaries, where an achiral substrate is temporarily converted into a chiral intermediate that directs the stereochemical outcome of a subsequent reaction. youtube.com Transition metal catalysis combined with chiral ligands is also a prominent method. For instance, the first asymmetric Larock isoquinoline (B145761) synthesis was achieved using a palladium catalyst with a chiral Walphos ligand, yielding axially chiral 3,4-disubstituted isoquinolines with high enantiomeric ratios. acs.org Similarly, rhodium-catalyzed asymmetric oxidative coupling reactions using chiral spiro Cp ligands have been developed for synthesizing axially chiral biaryl compounds. nih.gov

Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers excellent enantio- and diastereoselectivity for the reduction of ketone precursors, which can be used to build chiral 1,2-diols for further elaboration into complex heterocyclic systems. rsc.org

Flow Chemistry Applications in Scaffold Assembly

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in safety, scalability, and efficiency. nih.gov This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. It is particularly valuable for handling hazardous reagents or unstable intermediates, as these are generated and consumed in situ in small volumes. nih.gov

The multi-step synthesis of complex heterocyclic scaffolds, such as the thieno[2,3-c]isoquinolin-5(4H)-one core, has been successfully adapted to continuous flow processes. acs.orgwikipedia.org Such a sequence can involve a Suzuki coupling followed by transformation to an acyl azide (B81097) and a thermal Curtius rearrangement, all performed in a continuous stream. acs.orgwikipedia.org This approach is not only safer and more efficient but also facilitates large-scale production of the target scaffold for further investigation. acs.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors through C-H activation and annulation reactions. Several metals have been employed to synthesize the isoquinolin-1(2H)-one scaffold.

Rhodium(III)-catalyzed redox-neutral C-H annulation of N-methoxybenzamides with alkynes is an efficient method for producing a variety of 3-acyl isoquinolin-1(2H)-ones. nih.gov Similarly, palladium catalysts are used in asymmetric syntheses to generate axially chiral isoquinolines. acs.org Copper(I) iodide has been used to catalyze the sequential coupling reaction between 2-iodobenzamide (B1293540) and ketones to form isoquinolinones. harvard.edu Silver(I) catalysts have proven effective in one-pot tandem reactions of ortho-alkynylbenzaldoximes with propargylic alcohols to yield 2-(isoquinolin-1-yl)prop-2-en-1-ones. researchgate.netnih.gov

Table 2: Examples of Transition Metal-Catalyzed Syntheses for Isoquinolinone Scaffolds

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| [Cp*RhCl2]2 | C-H Activation / Annulation | N-methoxybenzamides, Propargyl cycloalkanols | 3-Acyl isoquinolin-1(2H)-ones | nih.gov |

| Pd(OAc)2 / Chiral Ligand | Asymmetric Larock Annulation | o-Iodobenzonitrile derivatives, Alkynes | Axially Chiral 3,4-Disubstituted Isoquinolines | acs.org |

| CuI | Sequential Coupling | 2-Iodobenzamide, Ketones | Isoquinolinones | harvard.edu |

| AgOTf | Tandem Cyclization/Cycloaddition | ortho-Alkynylbenzaldoximes, Propargylic Alcohols | 2-(Isoquinolin-1-yl)prop-2-en-1-ones | researchgate.netnih.gov |

Derivatization and Functionalization Strategies of the Scaffold

Modifications at the Aminomethyl Moiety

The primary amine of the 8-(aminomethyl) group is a versatile functional handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships. Standard transformations for primary amines can be readily applied.

Reductive Amination is a powerful and widely used method for forming C-N bonds that avoids the overalkylation often seen with direct alkylation. masterorganicchemistry.comharvard.edu The process involves the condensation of the primary aminomethyl group with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.eduwikipedia.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective as they are mild and can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu This one-pot procedure is highly efficient and tolerates a broad range of functional groups. harvard.eduacs.org

N-Acylation and N-Sulfonylation: The aminomethyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides. These reactions are typically high-yielding and allow for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Table 3: Common Functionalization Reactions for the Aminomethyl Moiety

| Reaction Type | Reagents | Functional Group Formed | Key Features | Reference |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amine | Controlled mono- or di-alkylation; mild conditions. | masterorganicchemistry.comharvard.edu |

| N-Acylation | Acyl Chloride or Anhydride (B1165640), Base | Amide | Robust and high-yielding reaction. | mdpi.com |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | Creates stable sulfonamide linkage. | mdpi.com |

Substitutions on the Isoquinolinone Core

The isoquinolin-1(2H)-one core offers several positions for substitution, allowing for the fine-tuning of a molecule's physicochemical properties. Direct functionalization of the heterocyclic core is a primary strategy for generating structural diversity.

One notable transformation is the direct C-4 sulfenylation of the isoquinolin-1(2H)-one ring. A metal- and solvent-free method has been developed using iodine to promote the regioselective reaction between isoquinolin-1(2H)-ones and commercially available aryl sulfonyl chlorides, which serve as the sulfur source. researchgate.net This reaction proceeds under simple conditions to yield 4-arylthioisoquinolin-1(2H)-ones. researchgate.net

Another significant modification is the C-4 alkylation. While direct alkylation can be challenging, a method utilizing a conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides has been established. researchgate.net This process, often facilitated by Lewis acid catalysis, provides a metal-free, one-pot transformation to produce a variety of C-4 alkylated isoquinolin-1(2H)-ones in good to excellent yields at ambient temperature. researchgate.net

Furthermore, rhodium(III)-catalyzed [4+2] annulation reactions of benzamides with internal alkynes have been employed to construct substituted isoquinolone systems. mdpi.com This C-H activation strategy allows for the synthesis of complex isoquinolones that can be further modified. For instance, the resulting isoquinolone products can be converted to their triflate (TfO) derivatives. This is typically achieved by reacting the isoquinolone with triflic anhydride (Tf₂O) in the presence of a base like pyridine. mdpi.com These triflates are valuable intermediates for subsequent cross-coupling reactions, enabling the introduction of a wide range of substituents onto the isoquinolinone core.

Table 1: Selected Substitution Reactions on the Isoquinolin-1(2H)-one Core

| Reaction Type | Position | Reagents & Conditions | Resulting Structure |

| C-4 Sulfenylation | C-4 | Aryl sulfonyl chlorides, Iodine, Heat (metal- and solvent-free) | 4-Arylthioisoquinolin-1(2H)-one |

| C-4 Alkylation | C-4 | p-Quinone methides, Lewis Acid Catalyst, Ambient Temperature | 4-Alkylated isoquinolin-1(2H)-one |

| Triflate Formation | C-3/C-4 | Triflic Anhydride (Tf₂O), Pyridine, CH₂Cl₂, 0 °C | Isoquinolinyl triflate |

Multi-component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. The primary amine of the this compound scaffold makes it an ideal component for isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.orgresearchgate.net When this compound is used as the amine component, the reaction proceeds through the initial formation of an imine with the carbonyl compound. nih.govresearchgate.net Subsequent nucleophilic attack by the isocyanide and an intramolecular Mumm rearrangement with the carboxylic acid yield a complex bis-amide product, effectively appending a peptide-like structure to the C-8 position of the isoquinolinone core. nih.gov The reaction is typically favored in polar protic solvents like methanol. beilstein-journals.org

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org While the classic Passerini reaction does not directly use an amine, variations and subsequent transformations can incorporate amine functionalities. More directly, the this compound scaffold is perfectly suited for the Ugi reaction, which is mechanistically related and offers greater structural complexity. nih.govresearchgate.net

These MCRs are highly valuable for generating large libraries of diverse compounds from readily available starting materials, making them a cornerstone of combinatorial chemistry and drug discovery. rug.nl The ability to introduce four points of diversity in a single Ugi reaction allows for extensive exploration of the chemical space around the this compound scaffold.

Table 2: Ugi Reaction Incorporating the this compound Scaffold

| Component | Example | Role |

| Amine | This compound | Scaffold providing the primary amine |

| Carbonyl | Aldehyde (R¹CHO) or Ketone (R¹R²CO) | Electrophile for imine formation |

| Carboxylic Acid | R³COOH | Provides the acyl group and acts as a proton source |

| Isocyanide | R⁴NC | C-nucleophile that attacks the imine |

| Product | Bis-amide derivative | Complex structure with four points of diversity (R¹, R², R³, R⁴) |

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues is fundamental to medicinal chemistry for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds. researchgate.net For the this compound scaffold, synthetic efforts focus on systematically modifying different parts of the molecule to probe interactions with biological targets.

Modifications to the Aminomethyl Side Chain: The primary amine at the C-8 position is a key site for modification. SAR studies often involve the synthesis of analogues where this amine is acylated, alkylated, or used as a nucleophile to construct more complex side chains. For example, in the development of CXCR4 antagonists, analogues with different amine-containing moieties, such as N-((3-methylpyridin-2-yl)methyl)butane-1,4-diamine, were attached to related heterocyclic cores to explore the impact on receptor affinity and anti-HIV activity. nih.gov

Modifications to the Isoquinolinone Core: Substituents can be introduced onto the aromatic ring or the heterocyclic part of the isoquinolinone core. A series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were synthesized to act as EGFR inhibitors, demonstrating the importance of substitution at the N-2 and C-8 positions. nih.gov Similarly, studies on other isoquinolinone analogues have shown that introducing substituents like O-(3-hydroxypropyl) can significantly impact antitumor activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: SAR studies may also involve more significant structural changes, such as "scaffold hopping," where the isoquinolinone core is replaced by a different heterocyclic system to identify novel active chemotypes. nih.gov Bioisosteric replacement, such as substituting a phenyl group with a different aromatic or heteroaromatic ring, is another common strategy. For instance, in a series of 3-aminoisoquinolin-1(2H)-one derivatives, replacing a benzylamino group with various hetarylamino groups, like 1,3-thiazol-2-ylamino, led to significant differences in anticancer activity, highlighting the sensitivity of biological activity to structural changes. univ.kiev.ua

These synthetic strategies allow chemists to build a comprehensive understanding of how different structural features contribute to a compound's biological profile, ultimately guiding the design of more potent and selective therapeutic agents.

Table 3: Strategies for Analogue Synthesis for SAR Studies

| Modification Strategy | Target Position/Moiety | Example of Modification | Purpose |

| Side Chain Elaboration | 8-(Aminomethyl) group | Acylation, Reductive Amination, Urea/Thiourea formation | Explore binding pockets, alter polarity and H-bonding |

| Core Substitution | C-4, C-5, C-6, C-7 | Halogenation, Alkylation, Arylation | Modulate electronics, lipophilicity, and steric profile |

| N-Substitution | N-2 | N-Arylation, N-Alkylation | Introduce new vectors for interaction, block metabolism |

| Bioisosteric Replacement | Aromatic Ring/Side Chain | Phenyl to Thienyl, -CH₃ to -NH₂ | Improve potency, selectivity, or pharmacokinetic properties |

Theoretical and Computational Studies of 8 Aminomethyl Isoquinolin 1 2h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to determine the electronic structure, optimized geometry, and various molecular properties. researchgate.netnih.gov For isoquinoline (B145761) and its derivatives, quantum chemical calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of different parts of the molecule. researchgate.net

While specific studies on 8-(aminomethyl)isoquinolin-1(2H)-one are not extensively documented in publicly available literature, calculations on related amino-substituted heterocycles provide a framework for understanding its electronic characteristics. researchgate.netnih.gov For instance, studies on amino-substituted quinolines have shown that the position of the amino group significantly influences the molecule's electronic properties and its potential for intramolecular charge transfer. nih.gov In this compound, the presence of the electron-donating aminomethyl group and the electron-withdrawing lactam carbonyl group on the isoquinoline core suggests a potential for interesting electronic properties and intermolecular interactions.

A theoretical analysis would likely involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Subsequent calculations would reveal the molecular electrostatic potential (MEP) map, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions with biological macromolecules. The HOMO-LUMO energy gap would also be a key parameter, providing an indication of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.govpeerj.com These simulations can provide detailed information about the conformational landscape of a molecule, its flexibility, and its interactions with its environment, such as a solvent or a biological receptor. peerj.com

In Silico Prediction of Molecular Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to predict the binding affinity and mode of interaction. nih.govresearchgate.net The isoquinoline scaffold is present in many inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP). mdpi.comnih.gov PARP inhibitors have emerged as a significant class of anticancer agents. mdpi.comnih.gov

Given the structural similarities of this compound to known PARP inhibitors, it is a plausible candidate for interaction with this enzyme. Docking studies could be performed to investigate the binding of this compound into the NAD+ binding pocket of PARP-1. Such studies would aim to identify key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues of the active site. For instance, the aminomethyl group could act as a hydrogen bond donor, while the isoquinolinone ring could engage in aromatic interactions with residues like Tyr907, which is a common feature for PARP-1 inhibitors. mdpi.com

The following table illustrates potential interactions that could be predicted from a docking study of this compound with the PARP-1 active site, based on known inhibitor binding modes.

| Functional Group of Ligand | Potential Interacting Residue in PARP-1 | Type of Interaction |

| Aminomethyl group (-CH2NH2) | Gly863, Ser904 | Hydrogen Bond |

| Isoquinolinone ring | Tyr907 | π-π Stacking |

| Lactam carbonyl (=O) | Gly863 | Hydrogen Bond |

It is important to note that while docking can provide valuable hypotheses, these predictions require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to optimize the structure of lead compounds to improve their potency and other properties. japsonline.comjapsonline.com QSAR studies typically involve the calculation of a large number of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.govdergipark.org.tr

While a specific QSAR model for this compound has not been reported, QSAR studies on other series of isoquinoline derivatives have been successfully developed. japsonline.comresearchgate.net For example, a QSAR study on a series of isoquinoline derivatives as inhibitors of a particular enzyme would involve synthesizing and testing a range of analogs with different substituents at various positions on the isoquinoline ring. nih.govjapsonline.com The resulting biological data would then be correlated with the calculated molecular descriptors to generate a QSAR model.

A hypothetical QSAR study for a series of analogs of this compound might reveal that the presence of a small, basic group at the 8-position is crucial for activity, while the electronic properties of the aromatic ring also play a significant role. The development of a robust QSAR model requires a dataset of structurally diverse compounds with a wide range of biological activities. nih.gov

Chemoinformatics and Scaffold Analysis within Chemical Space

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Scaffold analysis is a chemoinformatic technique used to identify and analyze the core molecular frameworks (scaffolds) present in a collection of molecules. nih.govresearchgate.net The isoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a large number of biologically active compounds. rsc.orgnumberanalytics.com

An analysis of the chemical space around the isoquinolin-1(2H)-one scaffold would reveal the diversity of chemical groups that have been attached to this core and the range of biological targets that have been modulated by these derivatives. Such an analysis can help in identifying opportunities for new drug design and for understanding the structure-activity relationships across different target classes. nih.govresearchgate.net

The compound this compound can be considered as a specific instance within the broader chemical space of isoquinolinones. A chemoinformatic analysis could compare its properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to other known biologically active isoquinolinones to assess its drug-likeness and potential for oral bioavailability based on established rules like Lipinski's Rule of Five.

Biological Research Applications and Mechanistic Investigations Pre Clinical, in Vitro/in Vivo Research Models

Elucidation of Molecular Target Interactions and Mechanisms

The C-X-C chemokine receptor 4 (CXCR4) has been a significant focus of research involving isoquinoline-based compounds. CXCR4 and its endogenous ligand, CXCL12, play a crucial role in numerous physiological processes, and their signaling axis is implicated in cancer metastasis and HIV entry into host cells. mdpi.comnih.gov Consequently, the development of small-molecule CXCR4 antagonists is an active area of investigation.

Derivatives of the isoquinoline (B145761) scaffold have been identified as potent CXCR4 antagonists. nih.govnih.gov Research has shown that these compounds can effectively inhibit the binding of CXCL12 and block downstream signaling events, such as intracellular calcium mobilization. mdpi.comnih.gov For instance, studies on a series of isoquinoline analogs demonstrated low nanomolar activity in both CXCR4 affinity and functional antagonism assays. mdpi.com The introduction of an aminomethyl moiety, a key feature of 8-(aminomethyl)isoquinolin-1(2h)-one, has been noted in other heterocyclic scaffolds as leading to potent CXCR4 antagonist activity. researchgate.net While specific data for this compound is not detailed in the reviewed literature, closely related isoquinoline derivatives have shown significant promise, with IC50 values in the low nanomolar range for inhibiting HIV entry and CXCL12-induced signaling. researchgate.netmedchemexpress.commedchemexpress.com

| Compound Class | Assay | IC50 (nM) | Reference |

|---|---|---|---|

| Isoquinoline Derivative 115 | Anti-HIV Activity (X4 HIV-1) | 12 | researchgate.net |

| Isoquinoline Derivative 116 | Anti-HIV Activity (X4 HIV-1) | 11 | researchgate.net |

| CXCR4 antagonist 8 | CXCL12-induced Ca2+ increase | 0.24 | medchemexpress.com |

| CXCR4 antagonist 4 | CXCR4 Binding | 24 | medchemexpress.com |

| CXCR4 antagonist 4 | Anti-HIV Entry | 7 | medchemexpress.com |

The isoquinolin-1(2H)-one core structure has been explored as a template for the development of modulators for several key enzymes.

Phosphodiesterase 4 (PDE4): PDE4 inhibitors have therapeutic potential in inflammatory diseases due to their ability to increase intracellular levels of cyclic AMP (cAMP). A novel class of isoquinolin-1(2H)-one derivatives bearing an aminosulfonyl moiety was recently designed and evaluated as potential PDE4 inhibitors. nih.govmanipal.edu Several of these compounds demonstrated impressive inhibition of the PDE4B isozyme, with some showing 83-90% inhibition when tested at a concentration of 10 µM in vitro. nih.govresearchgate.net These findings represent the first identification of an isoquinolin-1(2H)-one-based inhibitor of PDE4B. manipal.edu

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. Research into novel gyrase inhibitors has identified derivatives of the closely related 2-oxo-1,2-dihydroquinoline scaffold as highly potent. Specifically, an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative exhibited an exceptionally low IC50 value of 0.0017 μM against E. coli DNA gyrase. nih.gov This highlights the potential of the 8-amino substituted quinolone/isoquinolone core as a powerful pharmacophore for targeting this bacterial enzyme.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): Rather than direct inhibition, some isoquinoline derivatives have been shown to activate the NRF2/ARE signaling pathway. nih.govencyclopedia.pub This pathway is crucial for cellular defense against oxidative stress and upregulates the expression of several protective enzymes, including NQO1. nih.gov For example, pyrazino[2,1-a]isoquinoline derivatives were found to elevate NQO1 levels at the cellular level, suggesting an indirect activation mechanism for NQO1 by certain compounds containing the isoquinoline framework. encyclopedia.pub

DNA-dependent Protein Kinase (DNA-PK): DNA-PK is a critical enzyme in the repair of DNA double-strand breaks, making it an attractive target for cancer therapy to sensitize tumors to radiation or chemotherapy. researchgate.net While direct studies on this compound are not prominent, research on related aza-heterocyclic systems, such as 8-substituted 2-morpholin-4-yl-1H-quinolin-4-ones, has yielded potent DNA-PK inhibitors. nih.gov These analogs, where the chromen-4-one core of known inhibitors was replaced, showed potent enzymatic inhibition, with some compounds achieving IC50 values in the single-digit nanomolar range (e.g., 8 nM). nih.gov This suggests that the quinoline (B57606)/isoquinoline scaffold is a viable template for targeting the ATP-binding site of DNA-PK.

| Compound Class | Target Enzyme | Activity | Value | Reference |

|---|---|---|---|---|

| Aminosulfonyl-isoquinolin-1(2H)-one | PDE4B | Inhibition at 10 µM | 83-90% | nih.govresearchgate.net |

| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline | E. coli DNA Gyrase | IC50 | 0.0017 µM | nih.gov |

| Pyridopyrimidin-4-one analog | DNA-PK | IC50 | 8 nM | nih.gov |

| Pyrazino[2,1-a]isoquinoline | NQO1 | Upregulation | Elevated cellular levels | encyclopedia.pub |

Molecular modeling and docking studies have provided insights into how isoquinoline-based ligands interact with their target proteins. For CXCR4 antagonists, the interaction often involves key residues within the receptor's binding pocket. Docking studies revealed that tetrahydroisoquinoline-based antagonists form critical salt bridges between a basic nitrogen atom and receptor residues such as Asp97 and Glu288. nih.govnih.gov These electrostatic interactions are considered crucial for anchoring the ligand and achieving high-affinity binding. nih.gov

In the case of PDE4B inhibitors, in silico docking studies of isoquinolin-1(2H)-one derivatives suggested favorable interactions within the enzyme's active site. nih.gov For DNA-PK inhibitors derived from related scaffolds, modeling has been used to rationalize the structure-activity relationships, indicating that specific substitutions allow the ligand to occupy unique subpockets and form key hydrogen bonds, for instance with glutamate residues in the active site. researchgate.netnih.gov These computational analyses are instrumental in guiding the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies in Research Contexts

SAR studies on various series of isoquinoline derivatives have identified common pharmacophoric features essential for their biological activity. A pharmacophore model generally describes the necessary steric and electronic features for optimal interaction with a specific biological target. mdpi.com

For CXCR4 antagonists, a common pharmacophore model includes a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic moiety, and a positively ionizable feature. nih.gov The isoquinoline ring often serves as a key aromatic or hydrophobic element, while a basic amine, such as the one in the 8-(aminomethyl) group, typically provides the positively ionizable feature that interacts with acidic residues (e.g., Asp97, Glu288) in the receptor. nih.govnih.gov

For DNA gyrase inhibitors, a pharmacophore model developed from quinolone-class compounds highlighted the importance of three hydrogen bond acceptors and one hydrophobic moiety. nih.gov The carbonyl oxygen of the isoquinolin-one core and strategically placed nitrogen atoms can act as hydrogen bond acceptors, while the fused aromatic rings provide the hydrophobic character. nih.gov

Systematic structural modifications of the isoquinoline scaffold have demonstrated a significant impact on both the potency and selectivity of these compounds.

In the context of CXCR4 antagonists, modifications to the side chain attached to the isoquinoline core have led to compounds with low nanomolar anti-HIV activities and favorable pharmacokinetic properties. nih.gov The stereochemistry of related tetrahydroisoquinoline rings has also been shown to be critical, with one enantiomer often being substantially more potent than the other. nih.govnih.gov Aromatization of a tetrahydroquinoline core to an aminoquinoline was found to yield very potent CXCR4 affinity, underscoring the importance of the electronic and conformational properties of the heterocyclic core. mdpi.com

For PDE4B inhibitors based on the isoquinolin-1(2H)-one structure, the presence of an aminosulfonyl moiety was found to be crucial for activity; compounds lacking this group were significantly less active. nih.govresearchgate.net This indicates that this specific substitution is a key interacting element with the PDE4B active site.

Similarly, for DNA-PK inhibitors based on the quinolin-4-one scaffold, SAR studies revealed that the nature of the substituent at the 8-position was critical for potency. nih.gov The replacement of a dibenzofuran group with a dibenzothiophene group, for example, led to enhanced inhibitory activity, demonstrating the sensitivity of the enzyme's binding pocket to the chemical nature of this part of the inhibitor. nih.gov

Lead Optimization Strategies (Focus on Chemical Modification Aspects)

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic potential of a lead compound by refining its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For this compound, lead optimization would involve an iterative cycle of designing, synthesizing, and testing new derivatives to improve its biological activity and drug-like characteristics. patsnap.com

A primary strategy is the systematic chemical modification of the isoquinolin-1(2H)-one scaffold to conduct Structure-Activity Relationship (SAR) studies. patsnap.com SAR analysis explores the relationship between the chemical structure of a molecule and its biological activity, helping to identify key functional groups responsible for its effects. patsnap.com For the this compound core, modifications could be targeted at several positions:

The Aminomethyl Group: The primary amine provides a key site for modification. Acylation, alkylation, or sulfonylation could alter the compound's hydrogen bonding capacity, polarity, and basicity. For instance, in the related 8-aminoquinoline class of compounds, modifications to the amino group have been explored to modulate activity. who.intnih.gov

The Isoquinolinone Ring: Substituents could be introduced at various positions on the aromatic ring. The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the electronic properties of the molecule, potentially affecting target binding and metabolic stability. nih.govacs.org For example, studies on 6-substituted isoquinolin-1-amine derivatives demonstrated that modifications to the ring system could significantly improve potency. nih.gov

The Lactam Nitrogen (N-2): The hydrogen at the N-2 position can be replaced with various alkyl or aryl groups. This can impact the molecule's planarity, solubility, and interactions with biological targets. Research on related 2-phenylisoquinolin-1(2H)-ones has shown that this position is crucial for the anticancer activity of compounds like Duvelisib. nih.gov

Another powerful lead optimization strategy is structural simplification. nih.gov This approach involves judiciously removing non-essential parts of a complex molecule to improve synthetic accessibility and pharmacokinetic profiles while avoiding "molecular obesity," which is often associated with poor drug-likeness. nih.gov By identifying the minimal pharmacophore within the this compound structure, researchers can design simpler, more efficient analogues.

Table 1: Potential Lead Optimization Strategies for this compound

| Modification Site | Chemical Modification Strategy | Potential Impact on Properties |

|---|---|---|

| 8-Aminomethyl Group | N-Alkylation, N-Acylation | Altered polarity, basicity, and hydrogen bonding; potential for new target interactions. |

| Isoquinolinone Core | Introduction of substituents (e.g., -Cl, -F, -OCH3) on the aromatic ring. | Modified electronic properties, metabolic stability, and target affinity. nih.govacs.org |

| Lactam Nitrogen (N-2) | Substitution with alkyl or aryl groups. | Changes in solubility, planarity, and potential for new binding interactions. nih.gov |

| Overall Structure | Structural Simplification / Truncation | Improved synthetic accessibility, better pharmacokinetic profile, reduced molecular complexity. nih.gov |

Cellular and Biochemical Mechanism of Action Studies (in vitro research models)

Pathway Modulation in Cultured Cell Systems

While direct studies on this compound are limited, research on structurally related isoquinolin-1(2H)-one derivatives provides insights into potential biological pathways they might modulate. These compounds have been identified as important pharmacophores in various therapeutic agents, including anticancer drugs. nih.gov

For example, derivatives of 2-phenylisoquinolin-1(2H)-one are known to function as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov The drug Duvelisib, which contains this core structure, is a PI3K inhibitor used in cancer therapy. nih.gov Furthermore, other isoquinolin-1(2H)-one derivatives have been investigated as inhibitors of tumor necrosis factor α (TNF-α) production. nih.gov Research on aminomethylated 8-hydroxyquinolines, which share structural similarities, has pointed towards effects on the MAPK pathway and the caspase-dependent apoptotic pathway. mdpi.com These findings suggest that this compound and its analogues could potentially modulate these key cellular signaling pathways involved in cancer and inflammation.

Subcellular Localization Investigations

Specific experimental data on the subcellular localization of the chemical compound this compound were not identified in a comprehensive review of the available literature. Determining where a compound accumulates within a cell (e.g., nucleus, cytoplasm, mitochondria) is crucial for understanding its mechanism of action, as localization often dictates its interaction with specific targets. Further research employing techniques such as fluorescence microscopy with a tagged derivative or subcellular fractionation followed by mass spectrometry would be required to elucidate its distribution within cellular compartments.

Investigation of Downstream Biological Effects

The modulation of signaling pathways like PI3K or MAPK by this compound would be expected to lead to significant downstream biological effects. The primary consequence of inhibiting these pro-survival pathways is typically the induction of cytotoxicity and the inhibition of cell proliferation. nih.gov

Indeed, various isoquinolin-1(2H)-one derivatives have demonstrated potent cytotoxic activity against a range of human tumor cell lines. nih.govnih.govresearchgate.net For instance, a series of polyhalo 1,3-diazaheterocycle fused isoquinolin-1(2H)-imines showed strong cytotoxicity against K562 (leukemia), H562 (lung cancer), and Skov-3 (ovarian cancer) cells, with some compounds exhibiting greater potency than the standard chemotherapy drug cisplatin. nih.gov Similarly, novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones were evaluated for their effects on cell viability against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines, demonstrating that the introduction of different pyrimidine groups could enhance antitumor activity. nih.gov These studies indicate that a key downstream effect of this class of compounds is the suppression of cancer cell growth and survival.

Table 2: Reported Cytotoxic Activity of Related Isoquinolin-1(2H)-one Derivatives

| Compound Class | Cell Lines Tested | Observed Biological Effect | Reference |

|---|---|---|---|

| Polyhalo isoquinolin-1(2H)-imines | K562, H562, Skov-3, A431, HepG2 | Strong to moderate cytotoxicity; inhibition of tumor growth in vivo. | nih.gov |

| 3-Aminoisoquinolin-1(2H)-ones | NCI-60 panel | Broad antiproliferative activity against multiple cancer cell types. | researchgate.net |

| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | MDA-MB-231, HeLa, HepG2 | Dose-dependent reduction in cell viability. | nih.gov |

Development as a Research Tool Compound

Chemical Probes for Target Validation

Beyond its potential as a therapeutic lead, this compound is a candidate for development into a chemical probe. Chemical probes are indispensable tools for target validation and for dissecting complex biological processes. mmu.ac.uk The utility of a molecule as a chemical probe hinges on the ability to chemically modify it without abolishing its biological activity.

The 8-(aminomethyl) group on the isoquinolinone scaffold is an ideal chemical handle for this purpose. It can be readily modified through standard bioconjugation chemistry to attach various functional tags. For example:

Affinity Tags: Conjugating the amine to biotin would create an affinity probe. This probe could be used in pull-down experiments with cell lysates, followed by mass spectrometry (proteomics), to identify the specific proteins that the compound binds to (i.e., its molecular targets).

Reporter Tags: Attaching a fluorescent dye (a fluorophore) would allow for direct visualization of the compound's localization within cells using fluorescence microscopy, addressing the knowledge gap identified in section 4.3.2.

Crosslinking Groups: Introduction of a photoreactive group would enable covalent crosslinking of the probe to its target protein upon UV irradiation, facilitating more robust target identification.

The development of such probes from the this compound scaffold would be a valuable step in validating its biological targets and elucidating its precise mechanism of action at the molecular level.

Fluorescent or Affinity-Tagged Derivatives for Biological Research

While the isoquinoline and quinoline cores are prevalent in the design of fluorescent probes, specific data on derivatives of this compound is not currently available. For context, extensive research has been conducted on derivatives of 8-aminoquinoline and 8-amidoquinoline as fluorescent sensors, particularly for the detection of metal ions like zinc (Zn²⁺). These studies demonstrate that the nitrogen-containing heterocyclic system can be chemically modified to create probes that exhibit changes in their fluorescent properties upon binding to a specific target.

Similarly, the broader class of isoquinolin-1(2H)-one derivatives has been a subject of investigation in medicinal chemistry, with a focus on their potential as therapeutic agents. For instance, derivatives with substitutions at the 3-amino position have been explored for their anticancer properties. However, these studies have not extended to the creation of fluorescent or affinity-tagged probes for mechanistic investigations.

The development of affinity-tagged derivatives of small molecules is a powerful strategy for target identification, a critical step in drug discovery and chemical biology. An affinity tag, such as biotin, allows for the selective isolation of the molecule's binding partners from complex biological samples. Subsequent analysis by techniques like mass spectrometry can then identify these interacting proteins. The application of this approach to this compound would require the synthesis of a derivative bearing an affinity tag, a research avenue that appears to be unexplored.

Detailed Research Findings

As of the latest review of scientific literature, there are no specific research findings, and consequently no data tables, to present on the fluorescent or affinity-tagged derivatives of this compound. The field awaits pioneering studies to synthesize these derivatives and explore their utility in biological systems.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular framework and functional groups present in 8-(Aminomethyl)isoquinolin-1(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aminomethyl protons, the protons on the isoquinolinone core, and the N-H proton of the lactam. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the connectivity of the protons. For instance, the benzylic protons of the aminomethyl group would likely appear as a singlet or a doublet depending on the exchange rate of the amine protons, typically in the range of 3.8-4.5 ppm. The aromatic protons would resonate in the downfield region (7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the bicyclic ring system.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum of this compound would display signals for the carbonyl carbon of the lactam (typically around 160-170 ppm), the carbons of the aromatic rings, and the aliphatic carbon of the aminomethyl group (around 40-50 ppm).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. COSY experiments would establish the correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems. HSQC would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

A representative, though not experimentally verified, set of predicted NMR data is presented below for illustrative purposes.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~10.5 (br s, 1H) | NH (lactam) |

| ~8.2 (d, 1H) | Ar-H |

| ~7.8 (d, 1H) | Ar-H |

| ~7.6 (t, 1H) | Ar-H |

| ~7.4 (m, 2H) | Ar-H |

| ~7.2 (d, 1H) | Ar-H |

| ~4.0 (s, 2H) | CH₂ |

| ~2.5 (br s, 2H) | NH₂ |

Note: This is a generalized prediction and actual experimental values may vary.

Mass Spectrometry (MS) (e.g., HRMS, fragmentation analysis)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₁₀N₂O), confirming its atomic composition with a high degree of confidence. The expected exact mass would be calculated and compared to the experimental value.

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum displays fragment ions, which are formed by the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the isoquinolinone ring system.

| Mass Spectrometry Data (Predicted) | |

| Technique | Observation |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₀H₁₁N₂O⁺, found value would be very close to the theoretical value. |

| MS/MS Fragmentation | Daughter ions corresponding to the loss of NH₃, CH₂NH₂, and CO. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine and the lactam would appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the lactam would be a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable.

| Infrared (IR) Spectroscopy Data (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (amine and lactam) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1660 | C=O stretch (lactam) |

| 1600-1450 | Aromatic C=C stretch |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound. A sample of this compound would be injected into an HPLC system, and its elution profile would be monitored. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would suggest the presence of impurities. The retention time of the main peak serves as an identifying characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Chiral Chromatography

As this compound does not possess a stereocenter, chiral chromatography would not be applicable for the separation of enantiomers. However, if the compound were to be derivatized in a way that introduces a chiral center, this technique would become relevant for separating the resulting stereoisomers.

Crystallographic Analysis of this compound and its Co-crystals/Derivatives

While crystallographic data for this compound is not publicly available, analysis of closely related isoquinoline (B145761) derivatives provides valuable insights into the structural characteristics of this class of compounds. X-ray diffraction studies are crucial for the unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

A notable example is the detailed structural characterization of methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, a complex derivative of isoquinolin-1(2H)-one. eurjchem.com The study of this compound reveals the precise three-dimensional arrangement of the atoms and the stereochemistry of the molecule.

The crystal structure of this derivative was determined by single-crystal X-ray diffraction. eurjchem.com It was found to crystallize in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. eurjchem.com The absolute configuration of the molecule was confirmed through the analysis of anomalous dispersion effects during the diffraction measurements. eurjchem.com The analysis revealed that the two central six-membered heterocyclic rings adopt a distorted half-chair conformation. eurjchem.com

The packing of the molecules within the crystal is stabilized by a combination of weak intermolecular interactions, including C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions, which together form a three-dimensional network. eurjchem.com

The crystallographic data for this derivative is summarized in the table below.

| Crystal Data | |

| Compound | Methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate |

| Molecular Formula | C₁₅H₁₇NO₂S₂ |

| Molecular Weight ( g/mol ) | 307.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| V (ų) | 1504.1(4) |

| Z | 4 |

| Temperature (K) | 298(2) |

| Calculated Density (g/cm³) | 1.358 |

| Reference | eurjchem.com |

In another study, a new monoclinic polymorph of 8-hydroxyquinoline (B1678124) was identified and characterized by X-ray diffraction, highlighting the potential for polymorphism in substituted quinoline (B57606) systems. researchgate.net While not an isoquinolin-1(2H)-one, this finding underscores the importance of crystallographic studies in identifying and characterizing different solid-state forms of a compound, which can have distinct physical properties.

The crystallographic analysis of related compounds, such as indolo[1,2-b]isoquinolines, further contributes to the understanding of the structural diversity within this family of heterocyclic compounds. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Research Targets

The isoquinoline (B145761) framework is a cornerstone in therapeutic research, with derivatives showing efficacy against a wide array of diseases, including cancer, respiratory illnesses, and cardiovascular conditions. nih.gov Building on this foundation, future research on 8-(aminomethyl)isoquinolin-1(2h)-one and its analogs is poised to investigate a diverse range of new biological targets.

Anticancer Therapies: The isoquinolin-1(2h)-one core is prominent in many natural and synthetic anticancer agents. univ.kiev.uaresearchgate.net Studies have demonstrated that derivatives can induce G2 phase cell cycle arrest, apoptosis (programmed cell death), and even GSDME-dependent pyroptosis in breast cancer cells. nih.gov A series of 3-aminoisoquinolin-1(2h)-one derivatives showed significant growth inhibition across 60 cancer cell lines, with activity in leukemia, lung, CNS, renal, and breast cancer cell lines. univ.kiev.uauniv.kiev.ua Future work could focus on modifying the 8-aminomethyl group to target specific oncogenic proteins or pathways. For instance, hybrids of isoquinolin-1(2h)-one and 1,4-naphthoquinone have been developed as potent PARP-1 inhibitors that induce apoptosis in glioma cells through DNA damage and reactive oxygen species (ROS) generation. acs.org This suggests a strategy where the 8-aminomethyl substituent could be used to link to other pharmacophores, creating multi-targeting agents.

Kinase Inhibition: The protein kinase family is a major target for drug discovery. google.com Substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-Kinase (ROCK), a target for anti-hypertensive therapies. nih.govnih.gov The 8-aminomethyl group can serve as an anchor point to design novel inhibitors targeting other kinases implicated in various diseases.

Neurological and Metabolic Disorders: Isoquinoline-based drugs are also in development for nervous system and metabolic diseases. nih.gov For example, certain isoquinolin-1-one derivatives have been discovered as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a target for conditions like obesity. nih.gov Research could explore how modifications at the 8-position influence selectivity and potency for various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Oncogenic Proteins | PARP-1, Receptor Tyrosine Kinases, MEK/ERK pathway proteins | Cancer nih.govacs.org |

| Kinases | Rho-associated coiled-coil forming protein kinase (ROCK) | Cardiovascular nih.govnih.gov |

| GPCRs | 5-HT2C Receptor | CNS Disorders, Obesity nih.gov |

| Oomycetes | Pythium recalcitrans | Agrochemical nih.gov |

Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Research

The structural simplicity and synthetic accessibility of the this compound scaffold make it an ideal candidate for modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-complexity molecules ("fragments") to identify those that bind weakly to a biological target. These initial hits are then grown or merged to create more potent lead compounds. The isoquinoline core is a well-established template for FBDD campaigns. Its rigid structure provides a defined orientation for substituents, and the 8-aminomethyl group offers a versatile handle for fragment elaboration, allowing chemists to systematically explore the chemical space around the core to optimize binding interactions.

DNA-Encoded Library (DEL) Technology: DEL technology enables the synthesis and screening of massive combinatorial libraries of compounds. mdpi.com In this approach, each small molecule is tagged with a unique DNA barcode that encodes its chemical structure. The this compound core is well-suited for DEL synthesis. The primary amine of the aminomethyl group can be readily used in a variety of robust chemical reactions (e.g., amide bond formation) compatible with DNA, allowing for the combinatorial attachment of a diverse set of building blocks. This would enable the rapid generation and screening of millions of unique isoquinolinone derivatives to identify high-affinity binders for a multitude of protein targets.

Applications in Chemical Biology and Bioorthogonal Chemistry

Chemical biology utilizes chemical tools to study and manipulate biological systems. Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The this compound structure possesses features that can be exploited in these fields.

The primary amine of the 8-aminomethyl group serves as a reactive handle for conjugation. It can be modified with a "chemical reporter"—a functional group that is inert in biological systems but can participate in a specific, bioorthogonal reaction. For example, the amine could be acylated with a molecule containing an azide (B81097) or a strained alkyne. These groups are staples of bioorthogonal chemistry, participating in reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Staudinger ligation.

This would allow researchers to create probes based on the isoquinolinone scaffold. If a derivative of this compound is found to bind to a specific protein, a version containing a bioorthogonal handle could be synthesized. This probe could then be introduced into living cells and subsequently labeled with a complementary fluorescent dye or affinity tag, enabling visualization of the target protein's location and dynamics within the cell.

Advancements in Green and Sustainable Synthetic Methodologies

The increasing demand for environmentally friendly chemical processes is driving innovation in synthetic organic chemistry. Future research will likely focus on developing greener and more sustainable methods for synthesizing this compound and its derivatives.

Traditional methods for isoquinoline synthesis often require harsh conditions, toxic solvents, and transition-metal catalysts. nih.gov Emerging green chemistry approaches aim to mitigate these issues. Key areas for advancement include:

Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a significant goal. For instance, methods using hypervalent iodine reagents have been shown to enable the rapid, metal-free synthesis of isoquinolin-1(2h)-ones at room temperature.

Energy-Efficient Processes: The use of alternative energy sources like ultrasound and microwave irradiation can significantly reduce reaction times and energy consumption. Ultrasound-assisted synthesis has been successfully used to prepare isoquinolin-1(2h)-one derivatives. nih.gov

Table 2: Comparison of Synthetic Methodologies for Isoquinolin-1(2h)-ones

| Method | Key Features | Advantages |

|---|---|---|

| Traditional Synthesis | Often uses transition-metal catalysts, harsh conditions, toxic solvents. | Well-established routes. |

| Ultrasound-Assisted | Uses high-frequency sound waves to promote reaction. | Energy efficient, faster reaction times. nih.gov |

| Microwave-Assisted | Uses microwave energy to heat the reaction. | Rapid heating, high yields, avoids external oxidants. nih.gov |

| Metal-Free Synthesis | Employs reagents like hypervalent iodine. | Avoids heavy metal contamination, operational simplicity. |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Future research on this compound will heavily leverage these in silico methods for rational design and prediction of biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. Docking studies can be used to screen virtual libraries of this compound derivatives against the three-dimensional structure of a target protein. acs.org This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. For example, in silico approaches were used to identify isoquinolin-1-one derivatives as potential modulators of the 5-HT2CR receptor by showing favorable docking scores compared to known ligands. nih.gov

Structure-Activity Relationship (SAR) Models: By synthesizing and testing a series of related compounds, researchers can build computational models that correlate specific structural features with biological activity. These Quantitative Structure-Activity Relationship (QSAR) models can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent and selective molecules.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. A pharmacophore model based on known active isoquinolinone compounds can be used to search databases for new molecules that fit the model, potentially identifying novel scaffolds or derivatives with the desired activity. The combination of the rigid isoquinolinone core and the flexible 8-aminomethyl side chain provides an excellent platform for such computational design strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-(Aminomethyl)isoquinolin-1(2H)-one?

- Methodological Answer : The synthesis of isoquinolinone derivatives typically employs cyclization reactions. For example, the Bischler-Napieralski reaction is widely used to construct the isoquinoline core by cyclizing β-phenylethylamides with phosphoryl chloride (POCl₃). Modifications, such as introducing an aminomethyl group, may require post-cyclization functionalization via reductive amination or nucleophilic substitution . Alternative routes like the Pomeranz-Fritsch reaction (using benzaldehyde derivatives and ammonium acetate) could also be adapted for regioselective substitution .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aminomethyl group’s position and hydrogen bonding patterns (e.g., NH peaks at δ 4.5–5.5 ppm).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between the lactam oxygen and NH groups, as seen in similar dihydroisoquinolinones) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₀N₂O, MW 174.20).

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : Standard in vitro assays include:

- Antiproliferative Screening : NCI-60 cell line panels assess anticancer potential, with IC₅₀ values calculated using MTT assays .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Dose-Response Curves : Generated to evaluate potency and selectivity indices.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in Bischler-Napieralski reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Protecting Groups : Temporarily protect the aminomethyl group (e.g., with Boc) to prevent undesired side reactions during synthesis .

Q. What structure-activity relationship (SAR) trends are observed in this compound derivatives?

- Methodological Answer : Key SAR findings from analogous compounds include:

-

Substitution at Position 3 : Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by increasing electrophilicity .

-

Aminomethyl Chain Length : Longer chains (e.g., -CH₂CH₂NH₂) improve solubility but may reduce target binding affinity .

-

Fluorine Substitution : Fluorine at position 7 (in related quinolinones) boosts metabolic stability and receptor binding .

Derivative Substitution Bioactivity (IC₅₀, μM) A -NHCH₃ 12.4 ± 1.2 (HeLa) B -NO₂ 5.8 ± 0.9 (MCF-7) C -F 8.3 ± 1.1 (A549)

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodological Answer :

- Molecular Docking : Predict binding to targets like topoisomerase II or kinase enzymes (e.g., using AutoDock Vina with PDB structures).

- Enzyme Inhibition Assays : Measure inhibition of COX-2 (anti-inflammatory) or β-lactamase (antimicrobial) .

- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes in treated vs. untreated cancer cells .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate results using multiple methods (e.g., ATP-based viability assays alongside flow cytometry for apoptosis).

- Standardized Protocols : Adhere to NIH guidelines for cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher efficacy in hematological vs. solid tumor models) .

Methodological Considerations

- Environmental Impact Assessment : Follow protocols from Project INCHEMBIOL to evaluate compound persistence, bioaccumulation, and ecotoxicity .

- Crystallography Data : Use C2/c space group parameters (a = 21.350 Å, b = 11.067 Å) for structural comparisons with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.